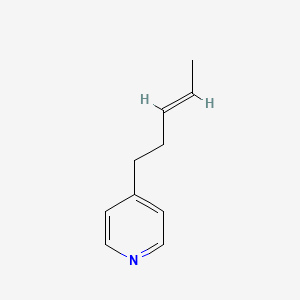
(E)-4-(pent-3-enyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenyl pyridine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with a pentenyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pentenyl pyridine can be synthesized through several methods. One common approach involves the condensation of 4-pentenyl bromide with pyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, 4-pentenyl pyridine can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentenyl pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of 4-pentenyl pyridine can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 4-pentyl pyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: 4-Pentyl pyridine
Substitution: Halogenated or nitrated derivatives of 4-pentenyl pyridine
Aplicaciones Científicas De Investigación
4-Pentenyl pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: 4-Pentenyl pyridine derivatives are explored for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-pentenyl pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom. It is structurally similar but lacks the pentenyl group.
Pyrrole: Another five-membered aromatic heterocycle with a nitrogen atom.
Piperidine: A six-membered heterocycle with a nitrogen atom, but in a saturated form.
Uniqueness of 4-Pentenyl Pyridine: 4-Pentenyl pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical reactivity and potential biological activity. This substitution allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3/b3-2+ |
Clave InChI |
GPWIRQVGUXBSNL-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCC1=CC=NC=C1 |
SMILES canónico |
CC=CCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


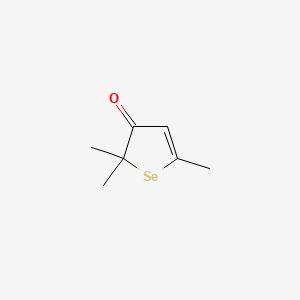
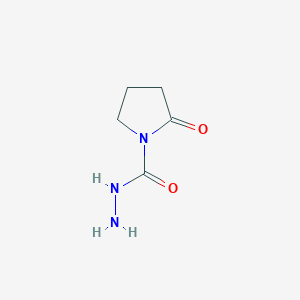
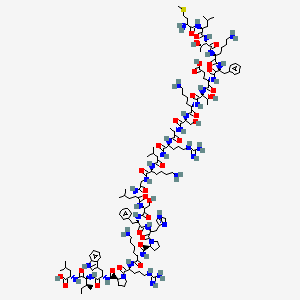

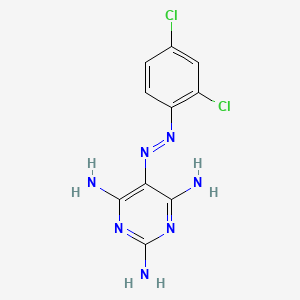
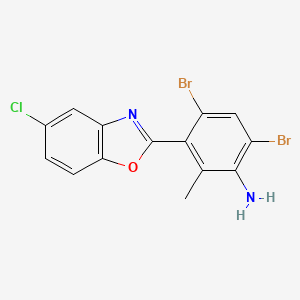
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)

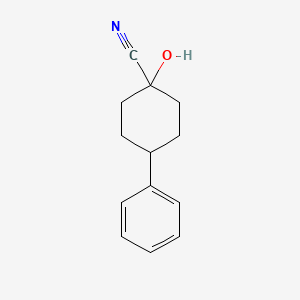
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
